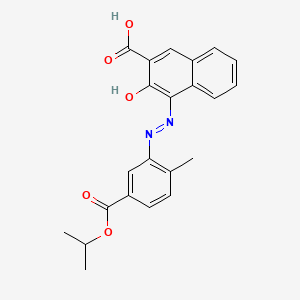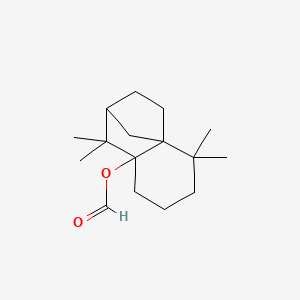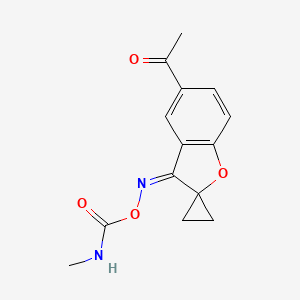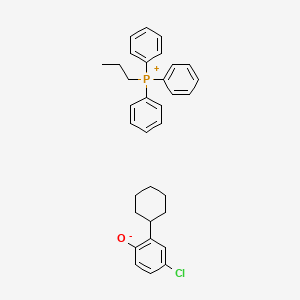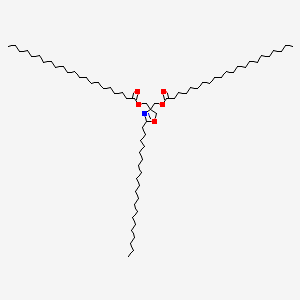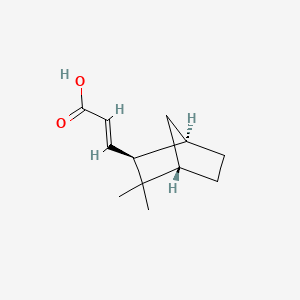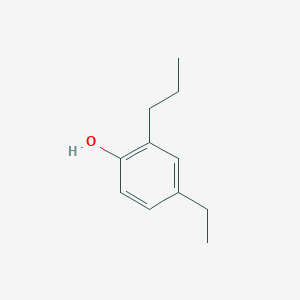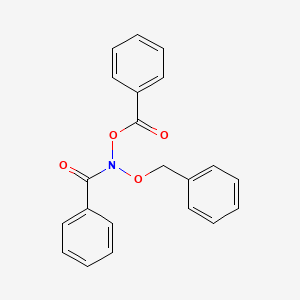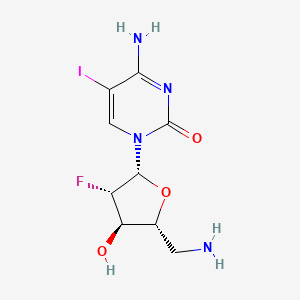![molecular formula C20H16ClN3O2 B12687360 N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide CAS No. 77154-16-6](/img/structure/B12687360.png)
N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its complex structure, which includes a chloro-substituted phenyl ring, a biphenyl group, and an azo linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-aminophenyl, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxy[1,1’-biphenyl]-3-amine in an alkaline medium to form the azo compound.
Acetylation: The resulting azo compound is acetylated using acetic anhydride to yield N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using recrystallization or chromatography to remove impurities.
Quality Control: Ensuring the final product meets the required specifications for its intended use.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide involves its interaction with molecular targets through its azo linkage and phenyl rings. The compound can form stable complexes with metal ions and other molecules, which can alter their chemical and physical properties. This interaction is crucial for its applications in dyeing and staining.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-Hydroxyphenylazo)phenyl]acetamide: Similar structure but lacks the chloro and biphenyl groups.
N-[3-Chloro-4-(phenylazo)phenyl]acetamide: Similar structure but lacks the hydroxy and biphenyl groups.
Uniqueness
N-[3-Chloro-4-[(4-hydroxy[1,1’-biphenyl]-3-YL)azo]phenyl]acetamide is unique due to its combination of chloro, hydroxy, and biphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with other molecules or ions.
Properties
CAS No. |
77154-16-6 |
|---|---|
Molecular Formula |
C20H16ClN3O2 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[(2-hydroxy-5-phenylphenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C20H16ClN3O2/c1-13(25)22-16-8-9-18(17(21)12-16)23-24-19-11-15(7-10-20(19)26)14-5-3-2-4-6-14/h2-12,26H,1H3,(H,22,25) |
InChI Key |
RUOWZMURTIZENY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



